N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, commonly known as BTA-798, is a chemical compound that has been studied for its potential use in scientific research. BTA-798 is a member of the adamantane family of compounds, which are known for their diverse biological activities.
Mechanism of Action
BTA-798 is believed to work by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in a wide range of cellular processes. CK2 has been implicated in the regulation of ion channels, neurotransmitter receptors, and other proteins that are involved in neuronal signaling. By inhibiting CK2, BTA-798 may modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
Studies have shown that BTA-798 can modulate the activity of ion channels and neurotransmitter receptors in the brain. For example, one study found that BTA-798 can enhance the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This suggests that BTA-798 may have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using BTA-798 in lab experiments is that it is a relatively selective inhibitor of CK2, which means that it is less likely to have off-target effects. However, one limitation is that BTA-798 has relatively low potency, which means that high concentrations may be required to achieve significant effects.
Future Directions
There are several potential future directions for research on BTA-798. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic potential for neurological disorders. Another area of interest is the investigation of the effects of BTA-798 on other ion channels and neurotransmitter receptors, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, there is a need for further studies to evaluate the safety and efficacy of BTA-798 in animal models and humans.
Synthesis Methods
BTA-798 can be synthesized using a multistep process that involves the reaction of 4-(acetylamino)phenylboronic acid with 3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanol in the presence of a palladium catalyst. This reaction produces an intermediate compound, which is then treated with acetic anhydride to yield the final product, BTA-798.
Scientific Research Applications
BTA-798 has been studied for its potential use in scientific research, particularly in the field of neuroscience. One study found that BTA-798 can inhibit the activity of the protein kinase CK2, which is involved in the regulation of neuronal excitability. This suggests that BTA-798 may have potential as a therapeutic agent for neurological disorders such as epilepsy.
properties
Molecular Formula |
C21H24BrN5O2 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24BrN5O2/c1-13(28)24-16-2-4-17(5-3-16)25-18(29)20-7-14-6-15(8-20)10-21(9-14,11-20)27-12-23-19(22)26-27/h2-5,12,14-15H,6-11H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
OHIGHSCMAQWNBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.